REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=O.[N+:9]([O-:12])(O)=[O:10].[CH:13]12[CH2:30][CH:20]([CH2:21][N:22]([C:24](=[O:29])[C:25]([F:28])([F:27])[F:26])[CH2:23]1)[C:19]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]2=1>C(Cl)Cl>[N+:9]([C:17]1[CH:16]=[CH:15][C:14]2[CH:13]3[CH2:30][CH:20]([CH2:21][N:22]([C:24](=[O:29])[C:25]([F:27])([F:26])[F:28])[CH2:23]3)[C:19]=2[CH:18]=1)([O-:12])=[O:10]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C12C=3C=CC=CC3C(CN(C1)C(C(F)(F)F)=O)C2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then warmed to 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with CH2Cl2 (3×30 ml)
|
Type
|
WASH
|
Details
|
washed with H2O (3×30 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with saturated aqueous NaHCO3 solution (20 mL) and H2O (20 mL)
|
Type
|
CUSTOM
|
Details
|
then dried through a cotton plug
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an orange oil that solidified
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=2C3CN(CC(C2C=C1)C3)C(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |